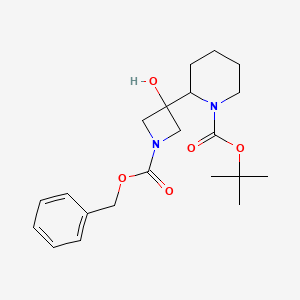

叔丁基2-(1-((苄氧羰基)-3-羟基氮杂环丁-3-基)哌啶-1-甲酸酯

描述

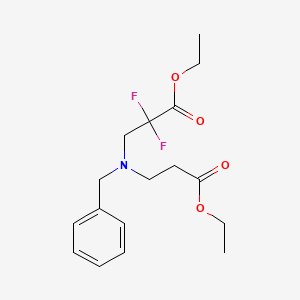

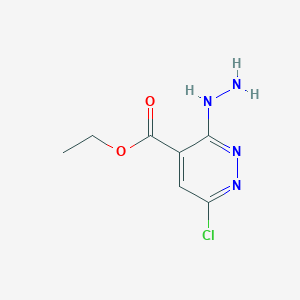

The compound “tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate” appears to be a complex organic molecule. It contains several functional groups, including a tert-butyl group, a benzyloxy group, a carbonyl group, a hydroxy group, an azetidine ring, and a piperidine ring. These functional groups could potentially confer a variety of chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis

The compound contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms. It also contains a piperidine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of these rings could significantly influence the compound’s chemical behavior and reactivity.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups and ring structures. For example, the hydroxy group could potentially participate in reactions involving the formation or breaking of O-H bonds. The carbonyl group could be involved in reactions such as nucleophilic addition or condensation reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and ring structures. For example, the presence of polar functional groups like the hydroxy and carbonyl groups could increase the compound’s solubility in polar solvents.科学研究应用

For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2), have been studied . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . They have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

The synthesis and characterization of these compounds were confirmed by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis . Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

-

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate : This compound is used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in research and development .

-

(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate : This compound is another derivative of piperidine and has been characterized for its physical and chemical properties . It’s also available for purchase from chemical suppliers, suggesting its use in scientific research .

-

tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This is another related compound that might have similar applications in the synthesis of organic compounds .

-

tert-Butyl 4-(2-Bromoacetyl)piperidine-1-carboxylate : This compound is used in the synthesis of various organic compounds. It’s available for purchase from chemical suppliers, indicating its use in research and development .

-

(S)-tert-Butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate : This compound is another derivative of piperidine and has been characterized for its physical and chemical properties . It’s also available for purchase from chemical suppliers, suggesting its use in scientific research .

-

tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate : This is another related compound that might have similar applications in the synthesis of organic compounds .

安全和危害

Without specific safety data, it’s difficult to provide detailed information on the compound’s safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions to minimize risk of exposure.

未来方向

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also involve studying its reactivity to understand what types of chemical reactions it can participate in.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific literature sources or experimental data would be needed.

属性

IUPAC Name |

tert-butyl 2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-12-8-7-11-17(23)21(26)14-22(15-21)18(24)27-13-16-9-5-4-6-10-16/h4-6,9-10,17,26H,7-8,11-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIMDSMNAAFYPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2(CN(C2)C(=O)OCC3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90732141 | |

| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(1-((benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)piperidine-1-carboxylate | |

CAS RN |

934664-27-4 | |

| Record name | tert-Butyl 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90732141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)